4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.
Mechanism of Action
Target of action
Pyrazoles can interact with various biological targets. For instance, some pyrazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of action
The mode of action of pyrazoles can vary greatly depending on their chemical structure and the biological target they interact with. For example, some pyrazole derivatives can inhibit enzymes, interact with receptors, or interfere with cellular processes .
Result of action
The molecular and cellular effects of pyrazoles can vary greatly depending on their mode of action and the biological target they interact with. For example, some pyrazole derivatives might induce cell death in cancer cells, while others might inhibit viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by formylation and carboxylation steps .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents
Major Products Formed
Oxidation: 4-carboxy-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 4-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced
Scientific Research Applications
4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
3-aminopyrazole-4-carboxylic acid: Utilized in the synthesis of various heterocyclic compounds.
Uniqueness
4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its formyl and carboxylic acid groups provide versatility in synthetic chemistry, enabling the creation of diverse derivatives with potential biological and industrial applications .
Properties
IUPAC Name |
4-formyl-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-8-2-4(3-9)5(7-8)6(10)11/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFKLNYSBXLXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267443-23-1 |
Source
|
Record name | 4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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